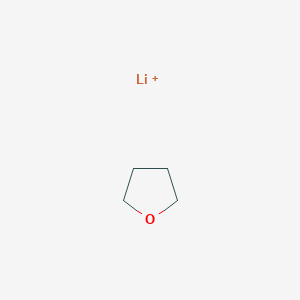

Lithium;oxolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium;oxolane, also known as lithium tetrahydrofuran, is a compound that combines lithium with oxolane (tetrahydrofuran). Oxolane is a cyclic ether with the chemical formula C₄H₈O. It is a colorless, water-miscible organic liquid with low viscosity and is primarily used as a precursor to polymers . Lithium, on the other hand, is a soft, silvery-white alkali metal known for its high reactivity and use in various applications, including batteries and psychiatric medication .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Dehydration of 1,4-Butanediol: The most widely used industrial process for producing oxolane involves the acid-catalyzed dehydration of 1,4-butanediol.

Oxidation of n-Butane: Another method involves oxidizing n-butane to crude maleic anhydride, followed by catalytic hydrogenation.

Hydroformylation of Allyl Alcohol: This method involves hydroformylation of allyl alcohol followed by hydrogenation to 1,4-butanediol.

Industrial Production Methods:

Acetylene and Formaldehyde Condensation: The butanediol used in the dehydration process is derived from the condensation of acetylene with formaldehyde followed by hydrogenation.

Oxalic Acid Co-precipitation Method: This method is used for producing lithium-rich layered oxides, which are essential for high-energy-density lithium-ion batteries.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Oxolane can undergo oxidation to form various products, including succinic acid and butadiene.

Reduction: Lithium can participate in reduction reactions, often used in organic synthesis and battery applications.

Substitution: Oxolane can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include peroxycarboxylic acids and oxygen.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used with oxolane.

Catalysts: Solid acid catalysts are often used in reactions involving oxolane.

Major Products:

Succinic Acid: Formed from the oxidation of oxolane.

Butadiene: Another product of oxolane oxidation.

Tetrahydrothiophene: Formed when oxolane reacts with hydrogen sulfide in the presence of a solid acid catalyst.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Polymer Precursor: It is used as a precursor to polymers, particularly in the production of polytetramethylene ether glycol.

Biology and Medicine:

Lithium Compounds: Lithium compounds are used in the treatment of mood disorders, including bipolar disorder.

Industry:

Wirkmechanismus

Lithium:

Inhibition of Enzymes: Lithium inhibits enzymes such as inositol monophosphatase and glycogen synthase kinase 3 by displacing magnesium, a vital regulator of numerous signaling pathways.

Neurotransmitter Regulation: Lithium interacts with neurotransmitters and receptors, decreasing norepinephrine release and increasing serotonin synthesis.

Oxolane:

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer |

53307-59-8 |

|---|---|

Molekularformel |

C4H8LiO+ |

Molekulargewicht |

79.1 g/mol |

IUPAC-Name |

lithium;oxolane |

InChI |

InChI=1S/C4H8O.Li/c1-2-4-5-3-1;/h1-4H2;/q;+1 |

InChI-Schlüssel |

UARAZKVNUWFMSZ-UHFFFAOYSA-N |

Kanonische SMILES |

[Li+].C1CCOC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[1-(4-Methoxyanilino)ethylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14636142.png)

![Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate](/img/structure/B14636147.png)

![2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14636154.png)

![4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl-](/img/structure/B14636159.png)

![4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride](/img/structure/B14636167.png)

![Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14636187.png)

![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)

![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)